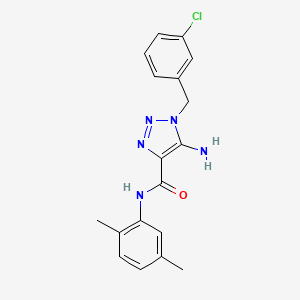

5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c1-11-6-7-12(2)15(8-11)21-18(25)16-17(20)24(23-22-16)10-13-4-3-5-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXWSCORZIDMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a derivative of the triazole class known for its diverse biological activities. Triazoles have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, particularly in anticancer and antimicrobial treatments. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The structural features include:

- Amino group : Contributes to hydrogen bonding and enhances solubility.

- Triazole ring : Known for its role in bioactivity, particularly in drug design.

- Chlorobenzyl and dimethylphenyl substitutions : These groups may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of triazole derivatives often include anticancer, anti-inflammatory, and antimicrobial properties. For this compound specifically:

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The compound has shown promising results against:

- Breast cancer (MCF-7 cell line)

- Lung cancer (A549 cell line)

In vitro studies demonstrated that this compound could reduce cell viability significantly at micromolar concentrations. The mechanism is believed to involve the disruption of microtubule formation and interference with cell cycle progression.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against:

- Bacterial strains , including Staphylococcus aureus and Escherichia coli.

- Fungal pathogens , indicating potential as an antifungal agent.

Case Studies

Several case studies have explored the biological activities of triazole derivatives:

-

Case Study on Anticancer Activity :

- A study evaluated the cytotoxic effects of various triazole compounds on MCF-7 cells. Results indicated that compounds with similar structural motifs to this compound exhibited IC50 values ranging from 10 to 30 µM.

-

Case Study on Antimicrobial Efficacy :

- In a comparative analysis of antimicrobial agents, derivatives with a triazole core were tested against multiple bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Data Table: Biological Activities

| Activity Type | Test System | Result (IC50/MIC) |

|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 µM |

| A549 (lung cancer) | 20 µM | |

| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL |

| Escherichia coli | MIC: 64 µg/mL |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural variations and key physicochemical properties of related triazole-carboxamide derivatives:

*Calculated molecular weight based on formula C₁₈H₁₇ClN₆O.

Key Observations:

- The target compound exhibits higher lipophilicity due to its 3-chlorobenzyl and 2,5-dimethylphenyl groups, which may enhance membrane permeability compared to the carbamoylmethyl analog .

- Substitutions on the carboxamide aromatic ring (e.g., 2,5-dimethylphenyl vs. 2-thienylmethyl in ) influence electronic and steric interactions with biological targets.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the condensation of 3-chlorobenzylamine and 2,5-dimethylphenyl isocyanide to form a carboximidoyl chloride intermediate. Subsequent reaction with sodium azide introduces the triazole ring . Critical steps include:

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

- Characterization: Confirm structure via H/C NMR (peaks at δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

- Yield Optimization: Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of azide to intermediate) and reaction time (12–24 hours at 80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.